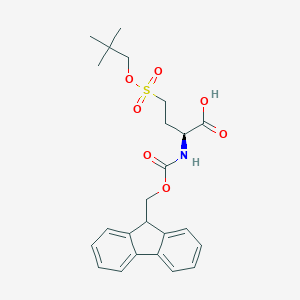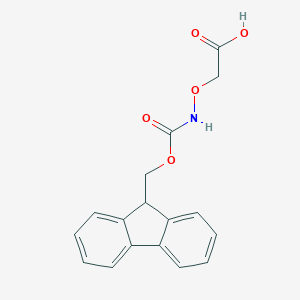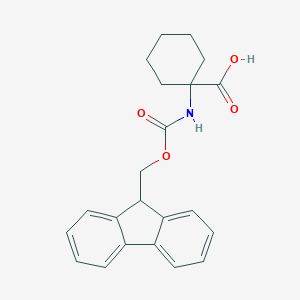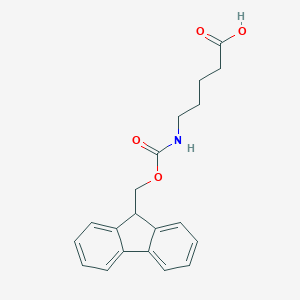
Fmoc-4-(neopentyloxysulfonyl)-ABU-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Fmoc-4-(neopentyloxysulfonyl)-ABU-OH” is an orthogonally protected derivative of homocysteic acid . It can be used as a Glu substitute or for introducing a highly acidic moiety. It can be incorporated into various peptide effectors, such as receptor ligands and enzyme inhibitors .
Synthesis Analysis
Fmoc solid-phase peptide synthesis (SPPS) is the method of choice for peptide synthesis . Very-high-quality Fmoc building blocks are available at low cost because of the economies of scale arising from current multiton production of therapeutic peptides by Fmoc SPPS . Many modified derivatives are commercially available as Fmoc building blocks, making synthetic access to a broad range of peptide derivatives straightforward .Chemical Reactions Analysis
The neopentyl sulfonate of “Fmoc-4-(neopentyloxysulfonyl)-ABU-OH” can be cleaved with HF/m-cresol or by slow hydrolysis in 0.1% TFA in water . In general, Fmoc SPPS involves repeated cycles of deprotection and coupling reactions .Aplicaciones Científicas De Investigación
Advanced Synthesis & Catalysis in Peptide Chemistry
Utilization of Novel Protecting Groups in Peptide Synthesis : Protecting groups like 2-(4-Nitrophenylsulfonyl)ethoxycarbonyl (Nsc) serve as useful substitutes for Fmoc, showcasing simplified work-up processes in peptide synthesis, highlighting advancements in methodology that could be relevant to the utilization of "Fmoc-4-(neopentyloxysulfonyl)-ABU-OH" (Maier & Podlech, 2004).
Development of Antibacterial Composite Materials
Antibacterial Capabilities of Fmoc-Decorated Nanoassemblies : Research into Fmoc-decorated self-assembling building blocks, such as Fmoc-pentafluoro-l-phenylalanine-OH, has shown promising antibacterial and anti-inflammatory advancements. These developments are crucial for biomedical applications, indicating potential research applications for Fmoc-protected amino acids like "Fmoc-4-(neopentyloxysulfonyl)-ABU-OH" (Schnaider et al., 2019).
Biomedical Applications of Fmoc-Modified Peptides
Supramolecular Gels and Biocompatibility : Fmoc-functionalized amino acids are at the forefront of creating supramolecular hydrogels, noted for their biocompatible and biodegradable properties. These materials' inherent bioactivity suggests that Fmoc-modified compounds, potentially including "Fmoc-4-(neopentyloxysulfonyl)-ABU-OH," could play significant roles in developing new biomedical applications (Croitoriu et al., 2021).
Solid-Phase Peptide Synthesis Enhancements
Efficient Synthesis of Peptides : The synthesis of peptides using Fmoc-Abu(PO3Me2)-OH in solid-phase peptide synthesis underlines the effectiveness of Fmoc protection strategies. Such research demonstrates the efficiency and flexibility of Fmoc-based approaches in synthesizing complex peptides, likely applicable to "Fmoc-4-(neopentyloxysulfonyl)-ABU-OH" related research (Perich, 2009).
Safety And Hazards
Propiedades
IUPAC Name |
(2S)-4-(2,2-dimethylpropoxysulfonyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO7S/c1-24(2,3)15-32-33(29,30)13-12-21(22(26)27)25-23(28)31-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21H,12-15H2,1-3H3,(H,25,28)(H,26,27)/t21-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYNFNWKIJOXRLL-NRFANRHFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)COS(=O)(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)COS(=O)(=O)CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60472961 |
Source


|
| Record name | Fmoc-4-(neopentyloxysulfonyl)- L-aminobutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60472961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-4-(neopentyloxysulfonyl)-ABU-OH | |
CAS RN |
220951-81-5 |
Source


|
| Record name | Fmoc-4-(neopentyloxysulfonyl)- L-aminobutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60472961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














